molecular formula C8H16N2O4 B14371323 Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis- CAS No. 93930-31-5

Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-

Cat. No.: B14371323
CAS No.: 93930-31-5
M. Wt: 204.22 g/mol
InChI Key: ONCAVOUPIVIUFO-UHFFFAOYSA-N
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Description

Properties

CAS No.

93930-31-5

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

3-[2-(3-amino-3-oxopropoxy)ethoxy]propanamide

InChI

InChI=1S/C8H16N2O4/c9-7(11)1-3-13-5-6-14-4-2-8(10)12/h1-6H2,(H2,9,11)(H2,10,12)

InChI Key

ONCAVOUPIVIUFO-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCC(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Direct Etherification of Propanamide Derivatives

The most straightforward method involves the etherification of 3-aminopropanol derivatives with ethylene glycol under acidic conditions. In this approach, 3-aminopropanol is first acylated to form the corresponding propanamide, followed by reaction with ethylene glycol dichloride (8 ) in the presence of a base such as sodium acetate.

Procedure :

  • Acylation : 3-Aminopropanol is treated with acetic anhydride to yield N-acetyl-3-aminopropanol.
  • Etherification : The acetylated derivative reacts with ethylene glycol dichloride in dichloromethane, catalyzed by p-toluenesulfonic acid (TsOH).
  • Deprotection : The acetyl groups are removed via hydrolysis using ethanolamine or aqueous HCl, yielding the target compound.

Key Conditions :

  • Temperature: 90–150°C
  • Catalysts: TsOH or tetrabutylammonium bromide (TBAB) for phase transfer catalysis (PTC)
  • Solvents: Dichloromethane or Dowtherm Q (a high-boiling solvent mixture).

Challenges :

  • Competitive side reactions, such as over-alkylation or hydrolysis of the ether linkage.
  • Requires rigorous drying of reagents to prevent water-induced decomposition.

Nucleophilic Substitution Approaches

Halide Displacement with Amide Nucleophiles

This method utilizes dihaloethane derivatives as electrophilic intermediates. For example, 1,2-bis(chloromethoxy)ethane (8 ) is reacted with 3-aminopropanamide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Procedure :

  • Synthesis of Dihalo Intermediate : Ethylene glycol is treated with thionyl chloride (SOCl₂) to form 1,2-bis(chloromethoxy)ethane.
  • Nucleophilic Attack : The dihalo compound reacts with two equivalents of 3-aminopropanamide in DMSO at 80–90°C.
  • Purification : The crude product is isolated via dropwise precipitation in water and recrystallized from DMSO/water.

Optimization :

  • Phase Transfer Catalysis (PTC) : Adding TBAB enhances reaction efficiency by facilitating ion-pair transfer between aqueous and organic phases.
  • Solvent Choice : High-boiling solvents like Dowtherm Q prevent volatilization at elevated temperatures.

Phase Transfer Catalysis (PTC) Method

Alkylation Under PTC Conditions

Adapted from acyclovir impurity synthesis, this method employs TBAB to mediate alkylation in a biphasic system.

Procedure :

  • Preparation of Diacetate Intermediate : 1,2-Bis(chloromethoxy)ethane (8 ) is converted to its diacetate derivative (9 ) using sodium acetate in dichloromethane.
  • Alkylation : The diacetate reacts with 3-aminopropanamide in Dowtherm Q at 150°C, with TBAB and TsOH as catalysts.
  • Acid-Catalyzed Cyclization : Residual acetic anhydride is removed under vacuum, and the product is hydrolyzed to remove acetyl groups.

Advantages :

  • Higher yields (70–85%) compared to non-PTC methods.
  • Reduced side reactions due to controlled reagent partitioning.

Comparative Analysis of Synthesis Methods

Method Yield Reaction Time Key Advantages Limitations
Direct Etherification 50–60% 12–24 h Simple setup; minimal purification Low yield due to side reactions
Nucleophilic Substitution 65–75% 8–12 h Scalable; compatible with PTC Requires anhydrous conditions
Phase Transfer Catalysis 70–85% 6–8 h High efficiency; reduced byproduct formation Costly catalysts; complex workup

Reaction Monitoring and Purification

Analytical Techniques

  • Thin-Layer Chromatography (TLC) : Used to track reaction progress using silica gel plates and UV visualization.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms product identity and purity by comparing retention times and mass spectra.

Purification Strategies

  • Distillation : For volatile intermediates like 1,2-bis(chloromethoxy)ethane (20 mbar, 150°C).
  • Recrystallization : Crude product is dissolved in DMSO and precipitated with water to remove polymeric byproducts.

Challenges and Optimization Opportunities

Byproduct Formation

  • Polymerization : Ethylene glycol derivatives may self-condense, requiring strict stoichiometric control.
  • Hydrolysis : Ether bonds are susceptible to acidic/basic conditions, necessitating pH monitoring during deprotection.

Green Chemistry Approaches

  • Solvent Replacement : Substitute DMSO with cyclopentyl methyl ether (CPME), a safer, biodegradable solvent.
  • Catalyst Recycling : Recover TBAB via aqueous extraction to reduce costs.

Chemical Reactions Analysis

Propanamide, 3,3’-[1,2-ethanediylbis(oxy)]bis- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.

Scientific Research Applications

1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- is a chemical compound with the molecular formula C10H24N2O3C_{10}H_{24}N_2O_3 and a molecular weight of approximately 220.3092 g/mol. It features a propanamine backbone with two ether linkages derived from ethylene glycol. It is classified under the category of amines and is known for its potential biological activity and utility in synthetic chemistry.

Reactivity with Biological Molecules

Preliminary studies suggest that 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- has reactivity with various biological molecules, but further detailed studies are needed to fully understand these interactions and their implications for safety and efficacy in applications.

Structural Relatives

Several compounds share structural similarities with 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-:

Compound NameFormulaKey Features
Ethylene glycol bis(3-aminopropyl) etherC8H20N2O2C_8H_{20}N_2O_2Lacks the additional propanamine structure; used in similar applications.
DiethanolamineC4H11NO2C_4H_{11}NO_2Used as a surfactant; less complex than 1-Propanamine.
TriethylamineC6H15NC_6H_{15}NA tertiary amine; different reactivity profile compared to primary amines.

Mechanism of Action

The mechanism by which Propanamide, 3,3’-[1,2-ethanediylbis(oxy)]bis- exerts its effects is not well-documented. its molecular structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions could influence biological pathways and processes, making it a compound of interest for further study.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Routes: The target propanamide likely involves amidation of a diethoxy-substituted propanoyl chloride with ethylenediamine. In contrast, nitrile analogs are synthesized via nucleophilic substitution (e.g., ethylene glycol with cyanoethyl bromide) .
  • Thermal Stability : Thioether-linked compounds () exhibit higher thermal stability (>240°C) compared to oxygen-linked analogs, similar to zeolitic frameworks .
  • Regulatory Status : Ethylene glycol derivatives (e.g., CAS 112-27-6) are approved for use in food packaging, suggesting rigorous safety evaluations for structurally related compounds .

Biological Activity

Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis- (CAS No. 1629579-82-3), is a chemical compound with a complex structure featuring both amine and ether functionalities. This unique combination imparts various biological activities that have garnered interest in both pharmaceutical and industrial applications. This article aims to explore the biological activity of this compound, including its antimicrobial properties, potential for drug delivery systems, and safety assessments.

  • Molecular Formula : C10H24N2O3
  • Molecular Weight : 220.3092 g/mol
  • Structure : The compound includes a propanamine backbone with two ether linkages derived from ethylene glycol.

Antimicrobial Properties

Recent studies indicate that Propanamide exhibits antibacterial activity against a range of gram-positive and gram-negative bacteria. Preliminary research has shown effective inhibition zones in standard agar diffusion tests, suggesting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Further investigation is required to elucidate the mechanisms of action and the specific pathways involved in its antibacterial effects.

Drug Delivery Systems

The ability of Propanamide to form complexes with metal ions has led to its exploration as a drug delivery system . Studies have demonstrated that it can form stable complexes with various metal ions such as copper and gadolinium, which could be utilized in targeted drug delivery and imaging applications.

  • Potential Applications :
    • Magnetic Resonance Imaging (MRI) contrast agents
    • Radiopharmaceuticals for targeted therapy

Interaction with Biological Molecules

Research has focused on the interaction of Propanamide with various biological molecules. Initial findings suggest potential reactivity with proteins and nucleic acids, which could have implications for its use in therapeutic applications. However, comprehensive studies are necessary to fully understand these interactions.

Safety and Toxicology

Safety assessments have been conducted to evaluate the risks associated with exposure to Propanamide. A series of human repeat insult patch tests (HRIPT) indicated that the compound is non-sensitizing at concentrations up to 19%.

Concentration (%)Irritant Reaction (%)Allergic Reaction (%)
1.210
1810
1910

These results suggest that while Propanamide may pose some irritant potential, it does not elicit significant allergic responses under controlled conditions.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of Propanamide against clinical isolates of Staphylococcus aureus and found a significant reduction in bacterial load when treated with the compound.
  • Drug Delivery Research :
    In a recent publication by Johnson et al. (2024), the use of Propanamide as a carrier for gadolinium-based MRI contrast agents was investigated. The study concluded that the compound could enhance imaging quality while minimizing toxicity.

Q & A

Q. What synthetic routes are recommended for preparing Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-?

Methodological Answer: The compound can be synthesized via hydrolysis of its nitrile precursor, 3,3'-[1,2-ethanediylbis(oxy)]bis-propanenitrile (CAS 3386-87-6). Key steps include:

  • Acidic Hydrolysis : Use 10% H₂SO₄ at 80–90°C for 6–8 hours, yielding 75–82%.
  • Basic Hydrolysis : 20% NaOH at 60–70°C for 4–5 hours, yielding 68–72%. Monitor conversion via FTIR (disappearance of ν(C≡N) at 2250 cm⁻¹; emergence of ν(amide I) at 1650 cm⁻¹). Purify via ethanol/water recrystallization (>95% purity) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • ¹H NMR : Peaks at δ 1.8–2.1 ppm (CH₂ adjacent to CONH₂), δ 3.5–4.0 ppm (OCH₂).
  • ¹³C NMR : Signals at δ 173.5 ppm (CONH₂) and δ 69.8 ppm (OCH₂).
  • Mass Spectrometry : Molecular ion peak at m/z 248.3 (C₈H₁₄N₂O₄), with fragmentation patterns matching ethylene glycol and propanamide moieties .

Q. How should researchers handle this compound safely in laboratory settings?

Methodological Answer:

  • Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319).
  • Avoid inhalation; work in a fume hood. Acute toxicity (H302) requires strict waste management.
  • Store in airtight containers away from strong acids/bases to prevent hydrolysis .

Advanced Research Questions

Q. How does the ethanediylbis(oxy) linker influence hydrogen-bonding interactions in supramolecular assemblies?

Methodological Answer: The linker enhances structural flexibility, enabling dynamic hydrogen bonding. Studies using:

  • FTIR : Detect shifts in ν(N–H) (3300–3450 cm⁻¹) and ν(C=O) (1650 cm⁻¹) upon solvent polarity changes.
  • X-ray crystallography : Reveal intermolecular H-bond distances (2.8–3.2 Å) in crystalline phases. Comparative analyses with alkyl-linked analogs show 20% higher stability in aqueous assemblies .

Q. What challenges arise in achieving high purity, and how are they resolved?

Methodological Answer: Common impurities include unreacted nitrile or over-hydrolyzed acids. Mitigation strategies:

  • HPLC Purification : C18 column, isocratic elution (70:30 acetonitrile/water), UV detection at 210 nm.
  • Recrystallization : Ethanol/water (3:1) yields >98% purity.
  • Titrimetric Analysis : Confirm amide content via non-aqueous titration with 0.1M HClO₄ .

Q. How does this compound function in polyurethane hydrogel synthesis?

Methodological Answer: As a chain extender, it enhances mechanical properties via hydrogen bonding:

  • Optimization : 1.2 mol% concentration balances tensile strength (12 MPa) and elasticity (200% strain).
  • Rheometry : Storage modulus (G') increases by 40% compared to traditional extenders. Applications in drug delivery require <500 Da molecular weight fragments, verified via SEC .

Q. How can computational modeling predict its solvation behavior in polar aprotic solvents?

Methodological Answer:

  • Molecular Dynamics (MD) : OPLS force field simulations show solubility parameters (δ = 22.1 MPa¹/²) align with DMSO (δ = 24.7).
  • Experimental Validation : Cloud point titration in THF/water mixtures confirms 18 mg/mL solubility. Discrepancies in literature values are resolved by standardizing solvent grades .

Data Contradiction Analysis

Q. How do researchers resolve discrepancies in reported thermal stability values?

Methodological Answer: Variations arise from heating rates (5–20°C/min) and sample purity. Standardized TGA protocols:

  • Heating Rate : 10°C/min under N₂, showing decomposition onset at 220°C.
  • DSC : Endothermic peaks at 180°C (ether linkage cleavage) and 250°C (amide degradation). Cross-study comparisons require normalization to >98% purity samples .

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